1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
Description
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H12F3NO/c8-3-6(12)4-11-2-1-7(9,10)5-11/h6,12H,1-5H2 |
InChI Key |
XBGKMPLFRZBVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
From 2,2-Dichlorotrifluoro-1-iodoethane
Koldobskii et al. (2024) describe a straightforward four-stage synthesis starting from 2,2-dichlorotrifluoro-1-iodoethane . The process involves:
- Step 1: Nucleophilic substitution to introduce amino groups.
- Step 2: Cyclization to form the pyrrolidine ring.
- Step 3: Fluorination at the 3,3-position.
- Step 4: Purification and isolation of the difluoropyrrolidine hydrochloride.
This method is notable for its simplicity and use of commercially available starting materials, making it suitable for large-scale synthesis.
From 2,2-Difluorosuccinic Acid
Another route, as reported by PubMed (2005), involves:
- Claisen rearrangement of suitable precursors to generate intermediates.
- Ru(VIII)-catalyzed oxidation to obtain 2,2-difluorosuccinic acid.
- Cyclization to produce N-benzyl-3,3-difluoropyrrolidinone.
- Reduction with borane methyl sulfide (BH₃·Me₂S) to yield the free difluoropyrrolidine.
This pathway emphasizes the strategic formation of the core via oxidation and cyclization steps, providing high selectivity and yield.
Functionalization to Incorporate the 3-Fluoropropan-2-ol Moiety
The subsequent attachment of the fluoropropan-2-ol side chain is achieved through nucleophilic substitution or addition reactions on the pyrrolidine ring, often involving:
- Nucleophilic attack on suitable electrophiles such as fluorinated halides.
- Use of protecting groups to ensure regioselectivity.
- Hydroboration-oxidation or similar oxidation steps to introduce hydroxyl groups at the desired position.
For example, the synthesis of related fluorinated amino alcohols involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature), facilitating nucleophilic substitution and subsequent purification via chromatography, as demonstrated in the synthesis of 2-(4,4-difluoropiperidin-1-yl)ethanol (Ambeed, 2020).
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | NaH in THF, 0-20°C, 4h | ~64% | Efficient for introducing fluorinated side chains |
| Cyclization | Mild heating | Variable | Critical for ring formation |
Key Intermediates and Precursors
The synthesis heavily relies on:
- 2,2-Dichlorotrifluoro-1-iodoethane : Commercially available, serves as the starting material for the pyrrolidine core.
- 2,2-Difluorosuccinic acid : Prepared via Claisen rearrangement and oxidation, used for constructing the difluoropyrrolidine ring.
- N-Benzyl-3,3-difluoropyrrolidinone : An intermediate for further reduction to the free amine.
Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| From 2,2-Dichlorotrifluoro-1-iodoethane | 2,2-Dichlorotrifluoro-1-iodoethane | Nucleophilic substitution, cyclization | Simple, scalable | Requires careful control of reaction conditions |
| From 2,2-Difluorosuccinic Acid | Precursors via Claisen rearrangement | Oxidation, cyclization, reduction | High selectivity | Multi-step process, longer synthesis time |
Research Findings and Practical Considerations
- Reaction Optimization: Maintaining low temperatures during nucleophilic substitution minimizes side reactions.
- Purification: Chromatography and recrystallization are essential for obtaining high-purity intermediates.
- Yield Enhancement: Use of catalytic systems like Ru(VIII) improves oxidation steps, increasing overall yield.
- Safety and Handling: Fluorinated reagents and intermediates require specialized handling due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders or as a component of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one (CAS: N/A, ): Structural Difference: Replaces the secondary alcohol (propan-2-ol) with a ketone (propan-1-one). Impact: Reduced hydrogen-bonding capacity and increased lipophilicity (higher LogP). Key Feature: Retains the 3,3-difluoropyrrolidine core, preserving conformational rigidity.
1-(Azocan-1-yl)-3-fluoropropan-2-ol (CAS: 1850916-28-7, ):
- Structural Difference : Substitutes pyrrolidine with an 8-membered azocane ring.
- Impact : Increased ring size may reduce conformational rigidity and alter binding interactions. The single fluorine on propane limits lipophilicity enhancement compared to the target compound.
- Key Feature : Larger ring systems often exhibit distinct pharmacokinetic profiles due to varied metabolic susceptibility.
Heterocycle Replacement with Aromatic Systems
- 3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol (CAS: 1337090-39-7, ): Structural Difference: Replaces pyrrolidine with a pyridine ring and introduces an amino group. The 2,2-difluoro substitution on propane may reduce steric hindrance compared to the target’s 3-fluoro group. Key Feature: Amino groups introduce metabolic liabilities (e.g., oxidation or conjugation pathways).
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (): Structural Difference: Chloro-fluoropyridine replaces difluoropyrrolidine. The absence of a nitrogen-containing ring reduces basicity. Key Feature: Chlorinated aromatic systems may pose toxicity risks compared to fluorinated aliphatic rings.
Functional Group Variations
- 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol (): Structural Difference: Thiophene ring with a chloro substituent and an amino linker. Impact: Thiophene’s aromaticity and sulfur atom influence electronic properties and metabolic pathways (e.g., sulfoxidation). The amino group introduces polarity but also metabolic vulnerability. Key Feature: Thiophene-containing compounds often exhibit unique pharmacokinetic behaviors due to sulfur metabolism.
Biological Activity
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol (CAS No. 1934979-43-7) is a fluorinated compound that has garnered attention for its potential biological activities. With a molecular formula of CHFNO and a molecular weight of 183.17 g/mol, this compound is characterized by its unique structural features that may influence its interaction with biological systems.
The compound is noted for its fluorinated pyrrolidine structure, which may enhance its lipophilicity and biological activity. The presence of multiple fluorine atoms is expected to modify the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 183.17 g/mol |
| CAS Number | 1934979-43-7 |
Biological Activity Studies
Recent research has focused on the biological implications of fluorinated compounds in general. Here are some key findings relevant to this compound:
- Antitumor Activity : Similar fluorinated derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics.
- Antimicrobial Properties : Some studies indicate that fluorinated compounds possess broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant pathogens.
- Immunomodulatory Effects : Research suggests that certain fluorinated compounds can modulate immune responses, potentially enhancing anti-inflammatory or pro-inflammatory pathways depending on the context.
Case Study 1: Antitumoral Efficacy
In a study examining the effects of fluorinated compounds on human cancer cell lines (A549, MDA-MB-231), it was observed that these compounds could significantly reduce cell viability at concentrations below 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A comparative analysis of various fluorinated agents demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential clinical applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
